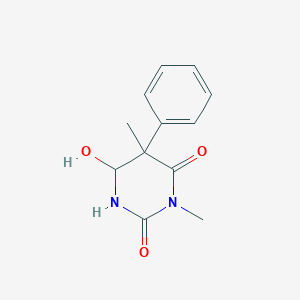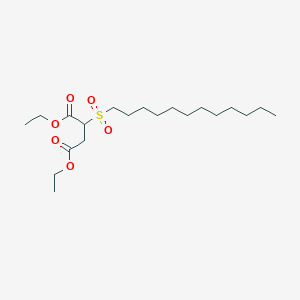
Acetic acid--dodec-1-en-1-ol (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–dodec-1-en-1-ol (1/1) is a chemical compound that combines acetic acid and dodec-1-en-1-ol in a 1:1 ratio
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–dodec-1-en-1-ol (1/1) typically involves the esterification of dodec-1-en-1-ol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of acetic acid–dodec-1-en-1-ol (1/1) may involve continuous flow processes where the reactants are fed into a reactor containing the acid catalyst. The product is then separated and purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
Acetic acid–dodec-1-en-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Acetic acid–dodec-1-en-1-ol (1/1) has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid–dodec-1-en-1-ol (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cell membranes, proteins, and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Dodecene: An alkene with a similar carbon chain length but lacking the acetic acid moiety.
Dodec-2-en-1-ol: A similar alcohol with a double bond at a different position.
Acetic acid–dodec-2-en-1-ol (1/1): A compound with a similar structure but with the double bond at the second carbon position.
Uniqueness
Acetic acid–dodec-1-en-1-ol (1/1) is unique due to its specific combination of acetic acid and dodec-1-en-1-ol, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
60962-02-9 |
|---|---|
分子式 |
C14H28O3 |
分子量 |
244.37 g/mol |
IUPAC 名称 |
acetic acid;dodec-1-en-1-ol |
InChI |
InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h11-13H,2-10H2,1H3;1H3,(H,3,4) |
InChI 键 |
SUCBFDXPTWAAAR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC=CO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)







![3-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B14608117.png)
![Methyl 3-[tris(dodecylsulfanyl)stannyl]propanoate](/img/structure/B14608121.png)

![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)
